REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([C:13]([CH3:18])([CH3:17])[C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1)=[O:6].[CH3:19]O>Cl>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([C:13]([CH3:18])([CH3:17])[C:14]([O:16][CH3:19])=[O:15])=[CH:9][CH:8]=1)=[O:6]
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)O)(C)C
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux for 42 minutes
|
Duration
|
42 min
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in methylene chloride
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filter through silica gel
|
Type
|
WASH
|
Details
|
washing the gel with methylene chloride
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.21 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |